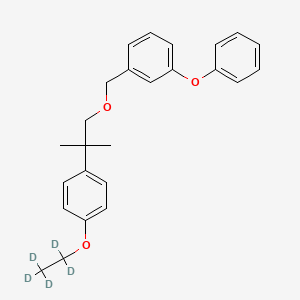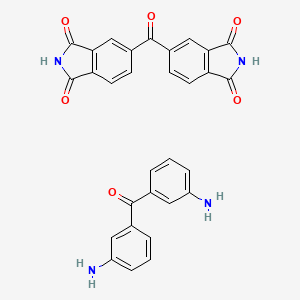
2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate is a complex organic compound that features a combination of aromatic rings, a methoxy group, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of pyrazine-2-carboxylic acid hydrazide with an aldehyde or ketone to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom on the benzoate ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate.
Reduction: Formation of 2-methoxy-4-((2-(pyrazine-2-carbonyl)amino)methyl)phenyl 3-bromobenzoate.
Substitution: Formation of 2-methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-substituted benzoate.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its hydrazone linkage and aromatic rings suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its aromatic structure and potential for functionalization.
Mécanisme D'action
The mechanism by which 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate exerts its effects would depend on its specific application. For instance, in a biological context, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access. The hydrazone linkage could play a crucial role in this interaction, potentially forming hydrogen bonds with amino acid residues in the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-chlorobenzoate
- 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-fluorobenzoate
- 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-iodobenzoate
Uniqueness
Compared to its analogs, 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate may exhibit unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. Additionally, the methoxy group can influence the compound’s electronic properties, potentially enhancing its biological activity or reactivity in chemical synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
477730-73-7 |
|---|---|
Formule moléculaire |
C20H15BrN4O4 |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C20H15BrN4O4/c1-28-18-9-13(11-24-25-19(26)16-12-22-7-8-23-16)5-6-17(18)29-20(27)14-3-2-4-15(21)10-14/h2-12H,1H3,(H,25,26)/b24-11+ |
Clé InChI |
MXGHKBPREXSENK-BHGWPJFGSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


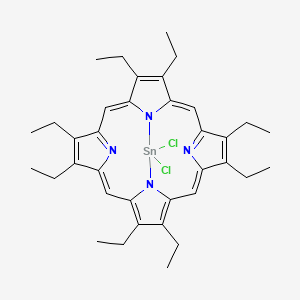
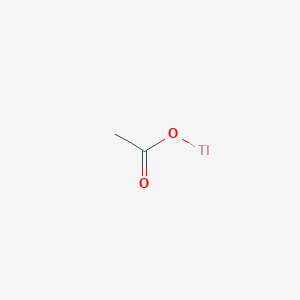
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)

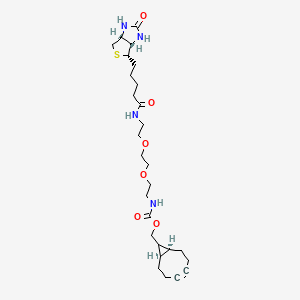

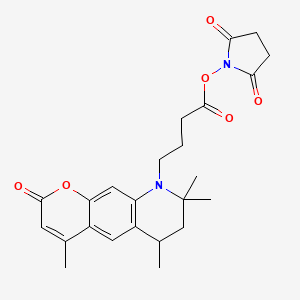
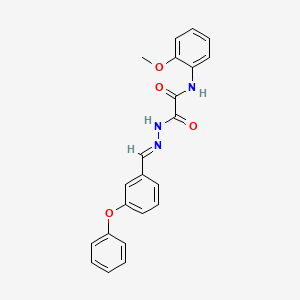
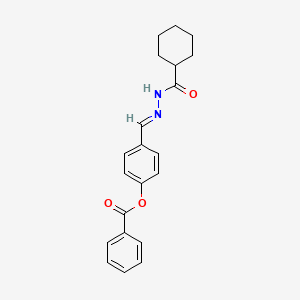
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
